

An In-depth Technical Guide to 2-Chloro-3,5-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-3,5-dimethylbenzoic acid

Cat. No.: B1487666

[Get Quote](#)

This guide provides a comprehensive technical overview of **2-Chloro-3,5-dimethylbenzoic acid**, a substituted aromatic carboxylic acid. While specific peer-reviewed literature on this exact molecule is limited, this document synthesizes available data, discusses its chemical characteristics based on established principles of organic chemistry, and explores its potential applications in research and development. This guide is intended for researchers, scientists, and drug development professionals.

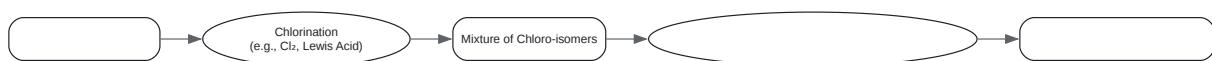
Introduction and Chemical Identity

2-Chloro-3,5-dimethylbenzoic acid, with the CAS number 90649-75-5, is a halogenated derivative of benzoic acid.^[1] Its structure features a benzene ring substituted with a carboxylic acid group, a chlorine atom, and two methyl groups. The strategic placement of these functional groups imparts specific electronic and steric properties that can be leveraged in various chemical syntheses.

Molecular Structure:

Caption: Chemical structure of **2-Chloro-3,5-dimethylbenzoic acid**.

Table 1: Chemical and Physical Properties


Property	Value	Source
CAS Number	90649-75-5	[1]
Molecular Formula	C ₉ H ₉ ClO ₂	[1]
Molecular Weight	184.62 g/mol	[1]
SMILES Code	O=C(O)C1=CC(C)=CC(C)=C1 Cl	[1]

Synthesis and Purification

While specific, detailed protocols for the synthesis of **2-Chloro-3,5-dimethylbenzoic acid** are not readily available in published literature, plausible synthetic routes can be devised based on established organic chemistry transformations. A logical approach would involve the chlorination of 3,5-dimethylbenzoic acid.

Proposed Synthetic Pathway

A potential synthesis route is the electrophilic aromatic substitution (chlorination) of 3,5-dimethylbenzoic acid. The methyl groups are ortho-, para-directing activators, while the carboxylic acid group is a meta-directing deactivator. This combination of directing effects would likely lead to a mixture of chlorinated products, necessitating careful control of reaction conditions and purification of the desired isomer.

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **2-Chloro-3,5-dimethylbenzoic acid**.

General Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on standard chlorination reactions of benzoic acids. This protocol has not been experimentally validated for this specific compound and should be adapted and optimized by qualified personnel.

Materials:

- 3,5-Dimethylbenzoic acid
- Chlorinating agent (e.g., Chlorine gas, N-Chlorosuccinimide)
- Lewis acid catalyst (e.g., FeCl_3 , AlCl_3)
- Anhydrous solvent (e.g., Dichloromethane, Carbon tetrachloride)
- Apparatus for inert atmosphere reaction

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and gas inlet, dissolve 3,5-dimethylbenzoic acid in the anhydrous solvent under an inert atmosphere (e.g., Nitrogen).
- Add the Lewis acid catalyst to the solution.
- Slowly bubble chlorine gas through the stirred solution or add the solid chlorinating agent portion-wise. The reaction temperature should be carefully monitored and controlled.
- Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS).
- Upon completion, quench the reaction by carefully adding it to ice-water.
- Separate the organic layer and wash it with water and brine.
- Dry the organic layer over an anhydrous drying agent (e.g., Na_2SO_4), filter, and concentrate under reduced pressure.

Purification

Purification of the crude product is crucial to isolate the 2-chloro isomer from other potential byproducts.

Step-by-Step Purification Protocol (General):

- Recrystallization: Attempt recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water, hexanes/ethyl acetate). This technique relies on the differential solubility of the desired product and impurities at different temperatures.
- Column Chromatography: If recrystallization is ineffective, employ column chromatography on silica gel. A gradient of non-polar to polar solvents (e.g., hexanes and ethyl acetate) would likely be effective in separating the isomers.

Spectral Characterization (Predicted)

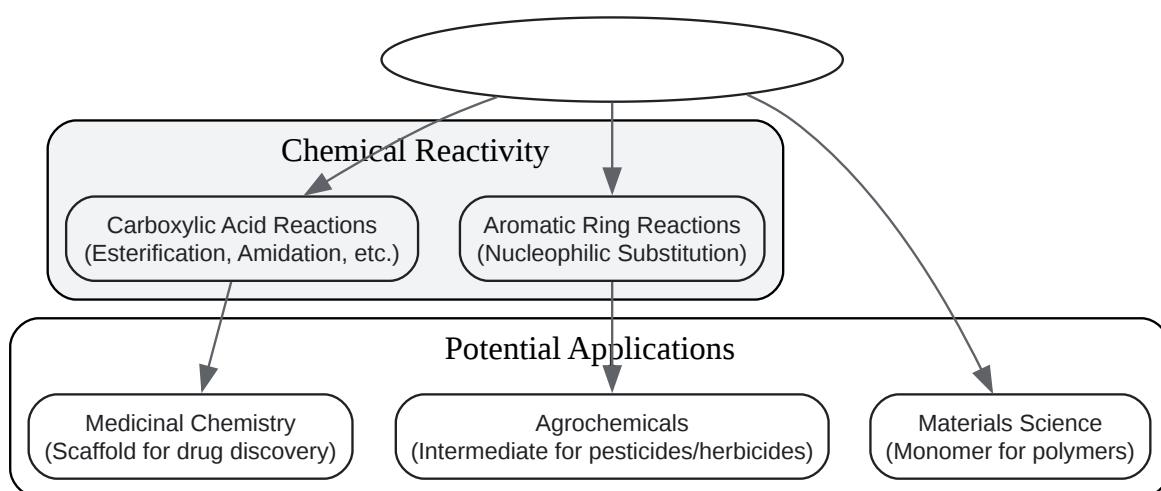

While experimental spectra for **2-Chloro-3,5-dimethylbenzoic acid** are not widely published, we can predict the key features based on the analysis of similar structures.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Table 2: Predicted Spectral Data

Technique	Predicted Key Features
¹ H NMR	- Aromatic protons (2H, likely two singlets or a complex multiplet). - Methyl protons (6H, two distinct singlets). - Carboxylic acid proton (1H, broad singlet, downfield).
¹³ C NMR	- Carbonyl carbon (~170 ppm). - Aromatic carbons (6 signals, with shifts influenced by the chloro, methyl, and carboxyl substituents). - Methyl carbons (~20 ppm).
IR Spectroscopy	- O-H stretch of the carboxylic acid (broad, ~2500-3300 cm ⁻¹). - C=O stretch of the carboxylic acid (~1700 cm ⁻¹). - C-Cl stretch (~600-800 cm ⁻¹). - Aromatic C-H and C=C stretches.
Mass Spectrometry	- Molecular ion peak (M ⁺) at m/z 184 and an M+2 peak at m/z 186 with a ~3:1 ratio, characteristic of a chlorine-containing compound. - Fragmentation pattern showing loss of -OH, -COOH, and other fragments.

Reactivity and Potential Applications

The chemical reactivity of **2-Chloro-3,5-dimethylbenzoic acid** is dictated by its functional groups. The carboxylic acid moiety can undergo typical reactions such as esterification, amidation, and reduction. The chlorinated aromatic ring can participate in nucleophilic aromatic substitution reactions, although the conditions required may be harsh.

[Click to download full resolution via product page](#)

Caption: Potential reactivity and applications of **2-Chloro-3,5-dimethylbenzoic acid**.

Medicinal Chemistry

Substituted benzoic acids are common scaffolds in drug discovery. The specific substitution pattern of **2-Chloro-3,5-dimethylbenzoic acid** could be of interest for developing novel therapeutic agents. The chlorine atom can modulate the lipophilicity and electronic properties of a molecule, potentially influencing its binding to biological targets. The carboxylic acid provides a handle for further chemical modifications to create libraries of compounds for screening.

Agrochemicals

Chlorinated aromatic compounds are frequently used as intermediates in the synthesis of pesticides and herbicides. The structural features of **2-Chloro-3,5-dimethylbenzoic acid** make it a potential building block for new agrochemicals.

Materials Science

Benzoic acid derivatives can be used as monomers in the synthesis of specialty polymers. The presence of the chloro and methyl groups could impart unique thermal or mechanical properties to the resulting materials.

Safety and Handling

As with any chemical, **2-Chloro-3,5-dimethylbenzoic acid** should be handled with appropriate safety precautions in a well-ventilated laboratory.

General Safety Precautions:

- Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Avoid inhalation of dust and contact with skin and eyes.
- In case of contact, wash the affected area thoroughly with water.
- Consult the Safety Data Sheet (SDS) from the supplier for detailed hazard information and handling procedures.

Conclusion

2-Chloro-3,5-dimethylbenzoic acid is a chemical compound with potential utility in various fields of chemical synthesis. While detailed experimental data for this specific molecule is not abundant in the public domain, this guide provides a framework for its synthesis, purification, and characterization based on established chemical principles. Further research is warranted to fully explore the properties and applications of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 90649-75-5|2-Chloro-3,5-dimethylbenzoic acid|BLD Pharm [bldpharm.com]
- 2. 2-Chloro-3-methylbenzoic acid(15068-35-6) 13C NMR [m.chemicalbook.com]
- 3. 2-Chloro-3-methylbenzoic acid(15068-35-6) 1H NMR spectrum [chemicalbook.com]
- 4. rsc.org [rsc.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Chloro-3,5-dimethylbenzoic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1487666#2-chloro-3-5-dimethylbenzoic-acid-literature-review]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com